2-phenylthieno[3,2-c]pyridin-4(5H)-one
Overview
Description
“2-phenylthieno[3,2-c]pyridin-4(5H)-one” is an organic compound with the molecular formula C13H9NOS . It belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring .
Molecular Structure Analysis
The molecular structure of “2-phenylthieno[3,2-c]pyridin-4(5H)-one” consists of a thiophene ring fused with a pyridine ring, with a phenyl group attached . The exact mass of the molecule is 227.04000 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-phenylthieno[3,2-c]pyridin-4(5H)-one” are as follows: It has a molecular weight of 227.28200 . The compound’s LogP value, which represents its lipophilicity, is 3.66890 . Unfortunately, information on its density, boiling point, melting point, and flash point is not available .Scientific Research Applications
Molecular Structure and Properties
The compound 2-phenylthieno[3,2-c]pyridin-4(5H)-one exhibits interesting molecular characteristics. For instance, a related compound, 2-Ethoxycarbonyl-5-methoxycarbonyl-6-methyl-4-phenyl-4,7-dihydrothieno[2,3-b]pyridine, demonstrates no unusual intramolecular or intermolecular distances or angles. Its dihydrothieno[2,3-b]pyridine moiety is planar, with a significant angle between this plane and that of the 4-phenyl ring, forming chains via intermolecular hydrogen bonds (Rodríguez et al., 1998).
Synthesis and Derivatives
A convenient and efficient synthesis of substituted 2,3-dihydrothieno[3,2-c]pyridin-4(5H)-ones, which involves a domino reaction of dimethylaminopropenoyl cyclopropanes, has been developed. This synthesis route utilizes Lawesson's reagent and demonstrates a mechanism involving regioselective thionation, ring-enlargement, and an intramolecular aza-cyclization sequence (Huang et al., 2012).
Chemical Interactions and Crystal Structure
Studies on compounds with similar structures to 2-phenylthieno[3,2-c]pyridin-4(5H)-one have revealed insightful information about their chemical interactions and crystal structures. For instance, the 1:1 complex of 4-nitrophenol and 4-methylpyridine, with molecules linked by hydrogen bonds, exhibits a distinct herring-bone structure in the crystal lattice (Jin et al., 2000).
Potential
Applications in Medicinal ChemistryThe structural characteristics of 2-phenylthieno[3,2-c]pyridin-4(5H)-one and its derivatives suggest potential applications in medicinal chemistry. For example, related thieno[2,3-b]pyridine derivatives, such as azafluorene derivatives, have been studied for their potential as inhibitors of SARS-CoV-2 RdRp. These compounds have been analyzed for their physicochemical properties, quantum chemical aspects, and molecular docking analysis, showing promising interactions with biological targets (Venkateshan et al., 2020).
properties
IUPAC Name |
2-phenyl-5H-thieno[3,2-c]pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c15-13-10-8-12(9-4-2-1-3-5-9)16-11(10)6-7-14-13/h1-8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCLOCLKUBNZEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)C=CNC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593856 | |
Record name | 2-Phenylthieno[3,2-c]pyridin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenylthieno[3,2-c]pyridin-4(5H)-one | |
CAS RN |
690636-03-4 | |
Record name | 2-Phenylthieno[3,2-c]pyridin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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